molecular formula C13H18BrNO B15319204 3-(5-Bromo-2-methoxybenzyl)piperidine

3-(5-Bromo-2-methoxybenzyl)piperidine

Cat. No.: B15319204
M. Wt: 284.19 g/mol
InChI Key: SBXXZJCEGPPZRA-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxybenzyl)piperidine is a chemical compound characterized by its bromo and methoxy functional groups attached to a benzene ring, which is further linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-methoxybenzyl)piperidine typically involves the following steps:

  • Bromination: The starting material, 2-methoxybenzyl chloride, undergoes bromination to introduce the bromo group at the 5-position of the benzene ring.

  • Piperidine Attachment: The brominated compound is then reacted with piperidine under suitable conditions to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromo-2-methoxybenzyl)piperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the bromo group.

  • Substitution: Substitution reactions can occur at the bromo or methoxy positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromo derivatives can be converted to corresponding aldehydes or ketones.

  • Reduction Products: The bromo group can be reduced to form a hydrogen atom.

  • Substitution Products: Various substituted benzene derivatives can be obtained.

Scientific Research Applications

3-(5-Bromo-2-methoxybenzyl)piperidine has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(5-Bromo-2-methoxybenzyl)piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups play a crucial role in its binding affinity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological effects.

Comparison with Similar Compounds

  • 3-(4-Bromo-2-methoxybenzyl)piperidine: Similar structure with the bromo group at a different position on the benzene ring.

  • 3-(5-Bromo-2-hydroxybenzyl)piperidine: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness: 3-(5-Bromo-2-methoxybenzyl)piperidine is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)methyl]piperidine

InChI

InChI=1S/C13H18BrNO/c1-16-13-5-4-12(14)8-11(13)7-10-3-2-6-15-9-10/h4-5,8,10,15H,2-3,6-7,9H2,1H3

InChI Key

SBXXZJCEGPPZRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC2CCCNC2

Origin of Product

United States

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